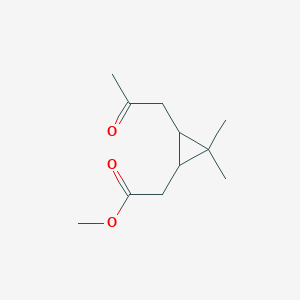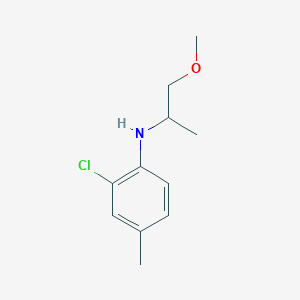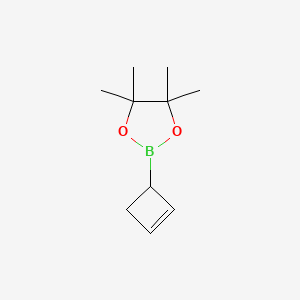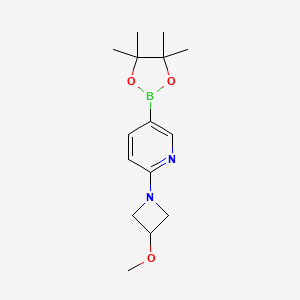![molecular formula C19H30BNO5 B12092338 tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate: is a chemical compound with the following molecular formula:
C21H33BN2O5
and a molecular weight of 404.31 g/mol . It belongs to the class of pyrrolidine derivatives and contains a boron atom.Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction between a furan derivative and a boronic acid derivative. The specific synthetic route may vary, but it typically includes the following steps:
Borylation: The furan ring undergoes borylation using a boronic acid reagent.
Coupling Reaction: The borylated furan reacts with tert-butyl piperidine-1-carboxylate to form the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound through specialized suppliers .
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substitution reactions can occur at the furan or pyrrolidine ring.
Reduction: Reduction of the carbonyl group may yield different derivatives.
Borylation: Boronic acids, palladium catalysts, and base.
Coupling Reaction: tert-Butyl piperidine-1-carboxylate, base, and suitable coupling agents.
Major Products: The major products depend on the specific reaction conditions and substituents. These could include various pyrrolidine-furan hybrids or derivatives.
Applications De Recherche Scientifique
This compound finds applications in various scientific fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Researchers explore its potential as a drug candidate.
Industry: Its unique structure may have applications in materials science or catalysis.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are related compounds, the uniqueness of tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate lies in its specific combination of furan and pyrrolidine moieties. Similar compounds include:
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate:
tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)azetidine-1-carboxylate:
Propriétés
Formule moléculaire |
C19H30BNO5 |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-11-10-13(12-21)14-8-9-15(23-14)20-25-18(4,5)19(6,7)26-20/h8-9,13H,10-12H2,1-7H3 |
Clé InChI |
WKEKWAKNSGCGOV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCN(C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)

![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)





![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)




